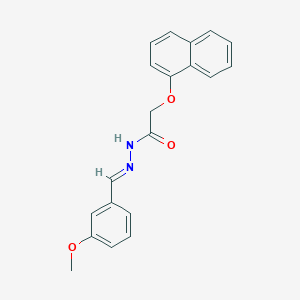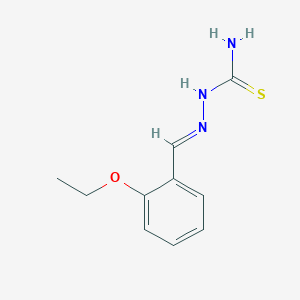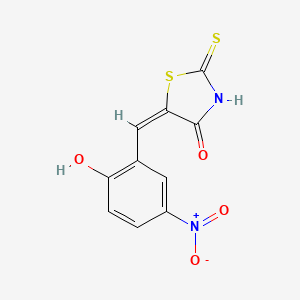
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a piperazine ring substituted with a 4-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride under basic conditions.
Condensation Reaction: The substituted piperazine is then condensed with 2-formylbenzoic acid. This step involves the formation of an imine linkage between the piperazine nitrogen and the aldehyde group of 2-formylbenzoic acid.
Final Product Formation: The resulting imine is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The chlorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic Acid: Shares the chlorobenzyl group but lacks the piperazine ring.
Piperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) have similar structural features but different substituents.
Uniqueness
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid is unique due to the combination of its benzoic acid core, piperazine ring, and chlorobenzyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Numéro CAS |
303105-25-1 |
|---|---|
Formule moléculaire |
C19H20ClN3O2 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C19H20ClN3O2/c20-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)19(24)25/h1-8,13H,9-12,14H2,(H,24,25)/b21-13+ |
Clé InChI |
FLBXWTWXPDPMRR-FYJGNVAPSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3C(=O)O |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)






